The Chemical Structure and Stereochemistry of N-Boc-trans-4-N-Fmoc-amino-D-proline: A Technical Guide for Advanced Peptide Synthesis and DNA-Encoded Libraries
The Chemical Structure and Stereochemistry of N-Boc-trans-4-N-Fmoc-amino-D-proline: A Technical Guide for Advanced Peptide Synthesis and DNA-Encoded Libraries
Executive Summary
In the rapidly evolving landscape of drug discovery, the architectural rigidity and functional versatility of proline derivatives make them indispensable building blocks. N-Boc-trans-4-N-Fmoc-amino-D-proline (CAS: 1018332-23-4) stands out as a highly specialized, orthogonally protected chimeric amino acid[1]. By combining the conformational constraints of a D-proline core with a uniquely positioned, orthogonally protected trans-4-amino group, this molecule serves as a critical scaffold for synthesizing branched peptides, rigidified macrocycles, and DNA-Encoded Libraries (DELs)[2]. This whitepaper deconstructs its stereochemical logic, details its chemical properties, and provides self-validating protocols for its integration into advanced synthetic workflows.
Structural & Stereochemical Deconstruction
Nomenclature and Molecular Architecture
The IUPAC designation for this compound is (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid[3]. The molecule is built upon a pyrrolidine ring, which inherently restricts the ϕ (phi) dihedral angle of the peptide backbone, leading to an equilibrium mixture of cis and trans conformers at the preceding amide bond[4].
Stereochemical Analysis: The (2R, 4S) Configuration
The stereochemistry of this building block is foundational to its application:
-
C2 Position (2R): Unlike naturally occurring L-proline (which is 2S), the D-proline core possesses a (2R) configuration. When incorporated into a peptide chain, this inversion of chirality acts as a conformational lock, disrupting standard α -helical formations and strongly inducing specific β
- or γ -turns[5].
-
C4 Position (4S): The 4-amino substitution is designated as (4S). Geometrically, this places the 4-amino group on the opposite face of the pyrrolidine ring relative to the C2-carboxylic acid, defining the trans relationship[3].
Conformational Dynamics and Macrocyclization
The trans relationship between the C2-carboxyl and the C4-amino group provides a distinct spatial vector. In the context of DNA-templated macrocycle libraries—such as those developed for Insulin-Degrading Enzyme (IDE) inhibitors—this trans-orientation pre-organizes the growing peptide chain, drastically lowering the entropic barrier for subsequent head-to-side-chain or side-chain-to-side-chain macrocyclization[6].
Conformational influence of the (2R,4S) proline core on macrocyclization.
Chemical Properties & Quantitative Data
To ensure precise stoichiometric calculations during solid-phase peptide synthesis (SPPS) and library generation, the core quantitative parameters of N-Boc-trans-4-N-Fmoc-amino-D-proline are summarized below[1][3].
| Property | Value / Description |
| IUPAC Name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid |
| CAS Number | 1018332-23-4 |
| Molecular Formula | C₂₅H₂₈N₂O₆ |
| Molecular Weight | 452.50 g/mol |
| Stereochemistry | (2R, 4S) - trans isomer |
| N1 Protecting Group | tert-Butyloxycarbonyl (Boc) — Acid Labile (Cleaved by TFA) |
| C4 Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) — Base Labile (Cleaved by Piperidine) |
Strategic Role in Drug Development
The "Inverted" Orthogonal Protection Strategy
In standard Fmoc-SPPS, the α -amine is Fmoc-protected. However, N-Boc-trans-4-N-Fmoc-amino-D-proline utilizes an "inverted" protection scheme: the α -amine (pyrrolidine N1) is Boc-protected, while the side-chain amine (C4) is Fmoc-protected[3].
Causality of Design: This configuration is explicitly designed for branching and macrocyclization. When the C2-carboxyl is coupled to a resin or a DNA-tagged scaffold, the main backbone nitrogen remains masked by the acid-labile Boc group. Treatment with piperidine selectively removes the Fmoc group from the C4 position. This allows the chemist to elongate the peptide chain exclusively from the C4-vector. The N1-Boc is only removed during the final global cleavage with Trifluoroacetic acid (TFA), liberating the secondary amine for final cyclization or structural release[2].
Orthogonal deprotection logic enabling site-specific elongation and macrocyclization.
Experimental Protocols
The following protocols outline the integration of this building block into an SPPS workflow. Each protocol is designed as a self-validating system to ensure high-fidelity synthesis.
Protocol 1: Scaffold Incorporation via Amide Coupling
Objective: Couple the C2-carboxyl of the D-proline derivative to a resin-bound primary amine. Causality: The pyrrolidine ring introduces significant steric hindrance. Standard coupling reagents (like DIC/HOBt) may result in incomplete reactions. Therefore, the highly reactive uronium salt HATU is paired with the hindered base DIPEA to drive the formation of the active ester and ensure complete acylation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 20 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents of N-Boc-trans-4-N-Fmoc-amino-D-proline and 2.9 equivalents of HATU in minimal DMF.
-
Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
System Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).
-
Pass: Beads remain yellow/colorless, confirming complete coupling.
-
Fail: Beads turn blue, indicating unreacted primary amines. If failed, repeat steps 2-5.
-
Protocol 2: Orthogonal Fmoc Deprotection for Branching
Objective: Selectively expose the C4-amino group for subsequent elongation while preserving the N1-Boc protection. Causality: Fmoc is cleaved via a base-catalyzed E1cB elimination mechanism. Using 20% piperidine in DMF rapidly removes the Fmoc group, generating a dibenzofulvene-piperidine adduct, while the acid-labile Boc group remains completely unaffected.
Step-by-Step Methodology:
-
Deprotection: Treat the resin with a solution of 20% Piperidine in DMF for 5 minutes. Drain.
-
Repeat Deprotection: Treat the resin again with 20% Piperidine in DMF for 15 minutes. Collect this effluent.
-
System Validation (UV Monitoring): Measure the UV absorbance of the collected effluent at 301 nm. The presence of the dibenzofulvene adduct provides a direct, quantifiable validation of Fmoc removal. A plateau in absorbance across sequential deprotections confirms complete cleavage.
-
Washing: Wash the resin extensively with DMF (6 × 1 min) to remove all traces of piperidine, which could otherwise cause premature deprotection or side reactions in the next coupling step. The C4-amino group is now ready for chain elongation.
References
- 4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)
- (PSEUDO-)
- (2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)
- WO2019168654A2 - Dna-templated macrocycle library Google Patents URL
- WO2019168654A2 - Dna-templated macrocycle library (DEL Selections)
- (PSEUDO-)PROLINES (Conformational Locks)
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2019168654A2 - Dna-templated macrocycle library - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. WO2019168654A2 - Dna-templated macrocycle library - Google Patents [patents.google.com]
